

Comparative Antifolate Activity of 4-Substituted Quinazoline Systems: A Guide for Researchers

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Compound of Interest

Compound Name: 4-Hydrazinoquinazoline

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antifolate activity of various 4-substituted quinazoline systems. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.

The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. A significant area of research has focused on 4-substituted quinazoline derivatives as antifolate agents, primarily targeting the enzyme dihydrofolate reductase (DHFR). DHFR plays a crucial role in the synthesis of nucleotides, and its inhibition disrupts DNA replication and cell proliferation, making it an important target for anticancer and antimicrobial therapies. This guide compares the efficacy of different 4-substituted quinazoline analogs as DHFR inhibitors, referencing key experimental findings.

Data Presentation: Comparative Inhibitory Activity

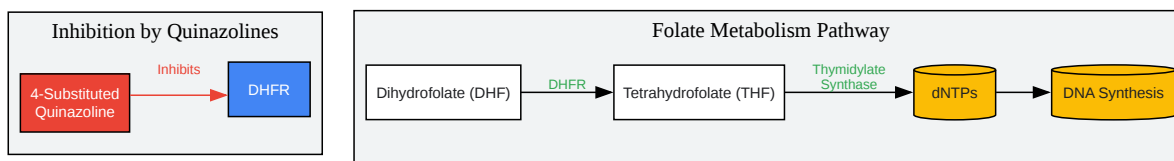
The following tables summarize the inhibitory concentrations (IC₅₀) of various 4-substituted quinazoline derivatives against different cell lines and target enzymes, providing a quantitative comparison of their antifolate activity.

Compound	Target/Cell Line	IC50 (μM)	Reference Compound	IC50 (μM) of Reference	Citation
Compound (F)	DHFR	0.6	5-FU	Not Specified	[1]
Compound (G)	DHFR	0.5	5-FU	Not Specified	[1]
Compound 3d	S. aureus DHFR	0.769 ± 0.04	Trimethoprim	0.255 ± 0.014	[2]
Compound 3e	E. coli DHFR	0.158 ± 0.01	Trimethoprim	0.226 ± 0.014	[2]
Compound 3e	Human DHFR	0.527 ± 0.028	Methotrexate	0.118 ± 0.006	[2]
Compound 3e	CCRF-CEM	1.569 ± 0.06	Doxorubicin	0.822 ± 0.03	[2]
Quinazolinone 2h	HER2	0.138 ± 0.012	Lapatinib	Not Specified	[3]
Quinazolinone 2i	HER2	0.128 ± 0.024	Lapatinib	Not Specified	[3]
Quinazolinone 3f	HER2	0.132 ± 0.014	Lapatinib	Not Specified	[3]
Quinazolinone 3g	HER2	0.112 ± 0.016	Lapatinib	Not Specified	[3]
Quinazolinone 2h	EGFR	0.102 ± 0.014	Erlotinib	0.056 ± 0.012	[3]
Quinazolinone 2i	EGFR	0.097 ± 0.019	Erlotinib	0.056 ± 0.012	[3]
Quinazolinone 3h	EGFR	0.128 ± 0.016	Erlotinib	0.056 ± 0.012	[3]

Quinazolinone 3i	EGFR	0.181 ± 0.011	Erlotinib	0.056 ± 0.012	[3]
Quinazolinone 2i	CDK2	0.173 ± 0.012	Imatinib	0.131 ± 0.015	[3]
Quinazolinone 3i	CDK2	0.177 ± 0.032	Imatinib	0.131 ± 0.015	[3]
Quinazolinone 3a	MCF-7	0.20 ± 0.02	Lapatinib	5.90 ± 0.74	[3]
Quinazolinone 3j	MCF-7	0.20 ± 0.02	Lapatinib	5.90 ± 0.74	[3]
Compound 20	EGFRL858R/T790M/C797S	0.005 ± 0.001	Osimertinib	1.525 ± 0.236	[4]
Compound 29	EGFRWT	0.0052	Not Specified	Not Specified	[4]
Compound 29	A549	4.1	Not Specified	Not Specified	[4]
Compound 29	PC-9	0.5	Not Specified	Not Specified	[4]
Compound 29	A431	2.1	Not Specified	Not Specified	[4]
Compound 58	VEGFR-2	0.340 ± 0.04	Sorafenib	Not Specified	[4]
Compound 58	HepG-2	3.74 ± 0.14	Doxorubicin	Not Specified	[4]
Compound 58	HCT116	5.00 ± 0.20	Doxorubicin	Not Specified	[4]
Compound 58	MCF-7	6.77 ± 0.27	Doxorubicin	Not Specified	[4]

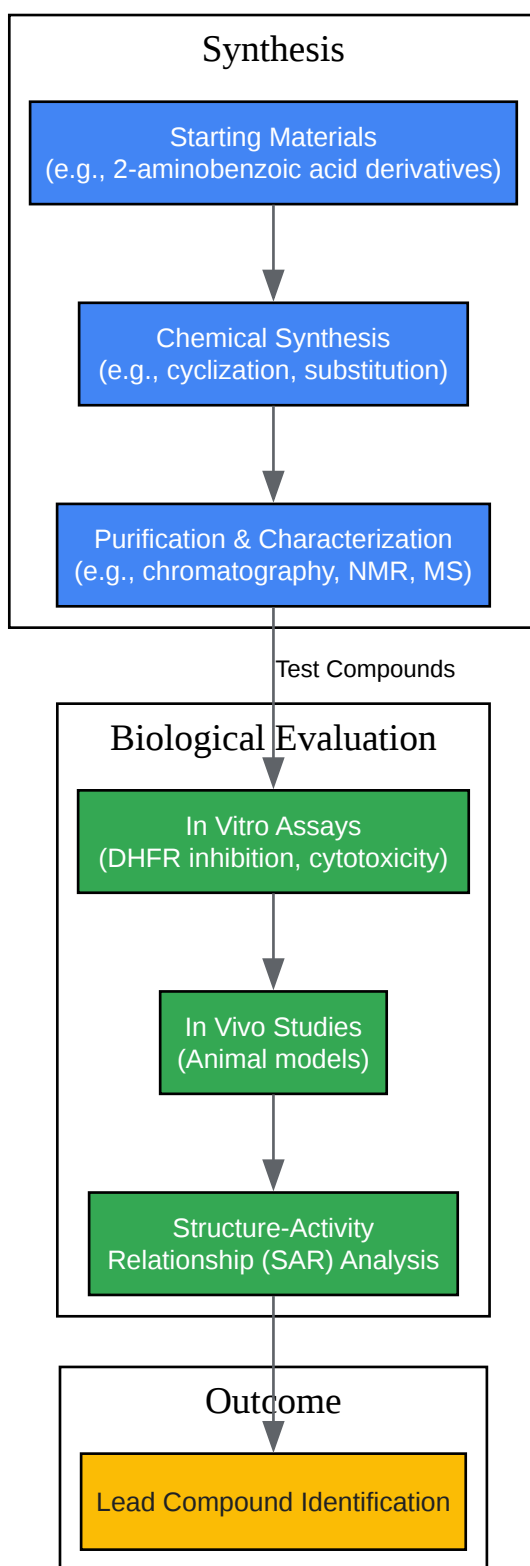
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of antifolate quinazolines and a general workflow for their synthesis and evaluation.



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Caption: Mechanism of action of 4-substituted quinazolines as DHFR inhibitors.



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Caption: General experimental workflow for developing quinazoline-based antifolates.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of 4-substituted quinazoline antifolate activity.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay determines the ability of a compound to inhibit the DHFR enzyme.

Materials:

- Recombinant human DHFR enzyme
- Dihydrofolate (DHF) as a substrate
- NADPH as a cofactor
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- Test compounds (4-substituted quinazolines)
- Reference inhibitor (e.g., Methotrexate)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a reaction mixture containing the assay buffer, NADPH, and the DHFR enzyme in each well of a 96-well plate.
- Add varying concentrations of the test compounds or the reference inhibitor to the wells. Include a control group with no inhibitor.
- Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a set time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

- Initiate the enzymatic reaction by adding the substrate, DHF, to each well.
- Monitor the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.
- Calculate the rate of reaction for each concentration of the inhibitor.
- Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the DHFR activity, by plotting the reaction rates against the inhibitor concentrations.

Cell Viability (Cytotoxicity) Assay

This assay measures the effect of the compounds on the proliferation of cancer cell lines.

Materials:

- Cancer cell lines (e.g., MCF-7, A549, CCRF-CEM)
- Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
- Test compounds
- Reference drug (e.g., Doxorubicin, Lapatinib)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
- 96-well cell culture plates
- Incubator (37°C, 5% CO₂)
- Microplate reader

Procedure:

- Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight in the incubator.

- Treat the cells with various concentrations of the test compounds and the reference drug. Include a vehicle control (e.g., DMSO).
- Incubate the plates for a specified period (e.g., 48 or 72 hours).
- Add the MTT reagent to each well and incubate for an additional 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
- Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability for each treatment relative to the vehicle control.
- Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, by plotting cell viability against compound concentration.

Conclusion

The 4-substituted quinazoline framework has proven to be a versatile scaffold for the development of potent antifolate agents. The presented data highlights that modifications at the 4-position, as well as other positions on the quinazoline ring, can significantly influence the inhibitory activity against DHFR and the cytotoxic effects on various cancer cell lines. Several derivatives have shown comparable or even superior activity to established drugs like methotrexate and trimethoprim, underscoring the potential of this class of compounds in the development of new therapeutics. The provided experimental protocols offer a foundation for researchers to further explore and validate the antifolate properties of novel 4-substituted quinazoline systems.

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